(4-Cyclohexylpiperidin-4-yl)-methanol
Description
(4-Cyclohexylpiperidin-4-yl)-methanol is a piperidine derivative featuring a cyclohexyl substituent and a hydroxymethyl (-CH2OH) group at the 4-position of the piperidine ring. The cyclohexyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to smaller substituents. While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., methoxy- or ethenyl-substituted piperidinyl-methanol derivatives) suggest utility in drug discovery and organic synthesis.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(4-cyclohexylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C12H23NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h11,13-14H,1-10H2 |
InChI Key |
BLYNJUPGKWMAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCNCC2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: Estimated values for this compound are derived from structural analogs due to absence of direct data in provided sources.
Key Comparative Findings
Substituent Effects on Physicochemical Properties: The cyclohexyl group in the target compound introduces significant steric bulk and lipophilicity, which may reduce aqueous solubility compared to the methoxy or ethenyl analogs. This could enhance blood-brain barrier penetration or protein-binding affinity in biological systems . However, its electron-donating nature may alter the basicity of the piperidine nitrogen . The ethenyl group in (4-Ethenylpiperidin-4-yl)methanol introduces a reactive alkene moiety, enabling further functionalization (e.g., polymerization or Michael additions) but also increasing instability under oxidative conditions .
Aromatic vs. Aliphatic Systems: Pyridine and pyrimidine derivatives (e.g., (4-Methoxypyridin-2-yl)-methanol and Pyrimidin-4-yl-Methanol) exhibit aromatic character, which stabilizes the ring through π-electron delocalization. This contrasts with the aliphatic piperidine derivatives, where conformational flexibility and basicity dominate .
Functional Group Interactions :
- All compounds share a hydroxymethyl (-CH2OH) group, enabling hydrogen bonding with biological targets or solvents. However, the piperidine nitrogen’s basicity (pKa ~11) differs markedly from pyridine (pKa ~5) or pyrimidine (pKa ~1.3), affecting protonation states under physiological conditions .
Stability and Reactivity: Methanol-preserved analogs (e.g., Pyrimidin-4-yl-Methanol) show stability over years when stored at -20°C, suggesting similar protocols could apply to the target compound . Alkenes (e.g., ethenyl derivatives) may degrade under UV light or in the presence of radicals, whereas cyclohexyl groups confer stability against oxidation .
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